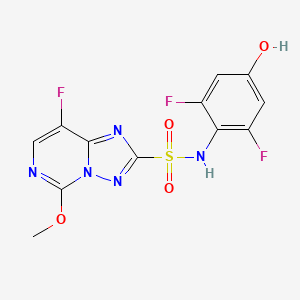
4-Hydroxy Florasulam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Florasulam is a derivative of Florasulam, a selective herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. Florasulam is widely used for post-emergence control of broad-leaved weeds in various crops such as wheat, barley, oats, rye, and triticale . The compound operates by inhibiting the acetolactate synthase (ALS) enzyme, crucial for the synthesis of essential amino acids in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy Florasulam involves the extraction of residues from soil using acidified acetone. The extract is then purified through a graphitized carbon solid-phase extraction (SPE) column and concentrated to remove acetone. The concentrated extract is diluted with 0.01 N hydrochloric acid, and residues are partitioned onto an octadecyl (C18) SPE column .
Industrial Production Methods: Industrial production of Florasulam and its derivatives, including this compound, typically involves high-performance liquid chromatography (HPLC) methods for purification and quantification. The content of Florasulam is determined using reversed-phase HPLC with UV detection at 260 nm .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Florasulam undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which are often analyzed using techniques like LC-MS/MS .
Scientific Research Applications
4-Hydroxy Florasulam has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the photodegradation of herbicides in aquatic environments.
Biology: Investigated for its effects on plant enzyme systems, particularly the inhibition of ALS.
Industry: Utilized in the formulation of herbicides for effective weed control in various crops.
Mechanism of Action
4-Hydroxy Florasulam exerts its effects by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts the production of these essential amino acids, leading to the cessation of weed growth and eventual plant death .
Comparison with Similar Compounds
Florasulam: The parent compound, also an ALS inhibitor used for post-emergence weed control.
Sulfonylureas: Another class of ALS inhibitors with similar herbicidal mechanisms.
Uniqueness: 4-Hydroxy Florasulam is unique due to its specific hydroxylation, which may influence its environmental behavior and degradation pathways. Its selective action and low application rates make it a valuable tool in integrated pest management strategies .
Properties
Molecular Formula |
C12H8F3N5O4S |
|---|---|
Molecular Weight |
375.29 g/mol |
IUPAC Name |
N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8F3N5O4S/c1-24-12-16-4-8(15)10-17-11(18-20(10)12)25(22,23)19-9-6(13)2-5(21)3-7(9)14/h2-4,19,21H,1H3 |
InChI Key |
JHELGVSOTBNMJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=C(C=C3F)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


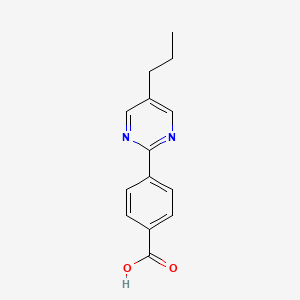

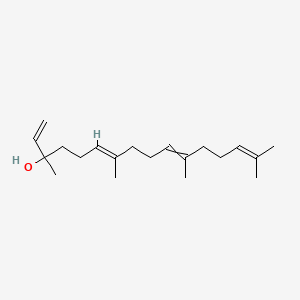


![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
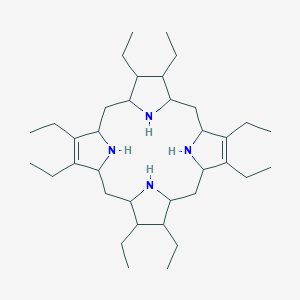
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
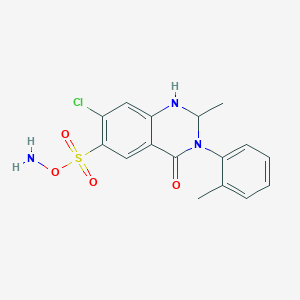
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
